4-Benzyloxy-3-fluorophenylboronic acid
Overview
Description
4-Benzyloxy-3-fluorophenylboronic acid is an organic compound with the molecular formula C13H12BFO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a benzyloxy group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 4-Benzyloxy-3-fluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as this compound) is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the development of novel biologically active compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . The compound is generally stable and environmentally benign, making it suitable for use under a variety of conditions . It should be stored in an inert atmosphere at 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 4-Benzyloxy-3-fluorophenylboronic acid remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-fluorophenylboronic acid typically involves the reaction of 4-benzyloxy-3-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction conditions include:
Temperature: Typically, the reaction is performed at low temperatures, around -78°C, to control the reactivity of the Grignard reagent.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
- **Catal
Properties
IUPAC Name |
(3-fluoro-4-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPDLDQJMUGVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372243 | |
Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133057-83-7 | |
Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-3-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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